5-Methylpicolinimidamide
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Overview
Description
5-Methylpicolinimidamide is a chemical compound with the molecular formula C7H9N3. It is a derivative of picolinamide, featuring a methyl group at the 5-position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpicolinimidamide typically involves the reaction of 5-methylpicolinonitrile with ammonia or an amine under specific conditions. One common method includes the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the imidamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methylpicolinimidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the imidamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are often oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Substituted derivatives where the imidamide group has been modified.
Scientific Research Applications
5-Methylpicolinimidamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methylpicolinimidamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyanopicolinimidamide
- 5-Phenylpicolinimidamide
Comparison
Compared to its similar compounds, 5-Methylpicolinimidamide is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in how the compound interacts with other molecules and its overall effectiveness in different applications .
Properties
CAS No. |
875401-87-9 |
---|---|
Molecular Formula |
C7H9N3 |
Molecular Weight |
135.17 g/mol |
IUPAC Name |
5-methylpyridine-2-carboximidamide |
InChI |
InChI=1S/C7H9N3/c1-5-2-3-6(7(8)9)10-4-5/h2-4H,1H3,(H3,8,9) |
InChI Key |
KNRUGAPRPJNWOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C(=N)N |
Origin of Product |
United States |
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